molecular formula C13H36Sn4 B14376046 [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) CAS No. 89748-40-3

[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)

Katalognummer: B14376046
CAS-Nummer: 89748-40-3
Molekulargewicht: 667.3 g/mol
InChI-Schlüssel: DMZPXPXDBDBWCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) is an organotin compound characterized by its unique structure, which includes multiple tin atoms. Organotin compounds are known for their applications in organic synthesis and materials science due to their reactivity and ability to form stable complexes .

Vorbereitungsmethoden

The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) typically involves the reaction of trimethyltin chloride with a suitable methylene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compounds. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .

Analyse Chemischer Reaktionen

[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.

    Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.

Wirkmechanismus

The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or interaction with biological molecules in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) can be compared with other organotin compounds such as:

Eigenschaften

CAS-Nummer

89748-40-3

Molekularformel

C13H36Sn4

Molekulargewicht

667.3 g/mol

IUPAC-Name

trimethyl-[[methyl-bis(trimethylstannylmethyl)stannyl]methyl]stannane

InChI

InChI=1S/10CH3.3CH2.4Sn/h10*1H3;3*1H2;;;;

InChI-Schlüssel

DMZPXPXDBDBWCR-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)C[Sn](C)(C[Sn](C)(C)C)C[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.